1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of both difluoro and trifluoro groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,4-difluoro-3-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The difluoro and trifluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluoro-3-methylphenyl)ethanone
- 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
- 1-(2-Fluoro-5-methylphenyl)ethanone
- 1-(2,4,6-Trifluorophenyl)ethanone
Uniqueness
1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of both difluoro and trifluoro groups, which impart distinct chemical properties such as increased stability and reactivity. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H5F5O |
---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
1-(2,4-difluoro-3-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5O/c1-4-6(10)3-2-5(7(4)11)8(15)9(12,13)14/h2-3H,1H3 |
InChI Key |
SOUWHIMZQYICLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.